Product packaging for Methyl 3-iodothiophene-2-carboxylate(Cat. No.:CAS No. 62353-77-9)

Methyl 3-iodothiophene-2-carboxylate

Cat. No.: B1302240
CAS No.: 62353-77-9
M. Wt: 268.07 g/mol
InChI Key: OQVZCJDXKDUWDY-UHFFFAOYSA-N
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Description

Significance of Halogenated Thiophene (B33073) Scaffolds in Organic Synthesis

The introduction of a halogen atom onto the thiophene scaffold dramatically enhances its synthetic utility, transforming it into a highly versatile intermediate. Halogenated thiophenes, particularly iodo- and bromo-derivatives, are key participants in a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. These palladium-catalyzed transformations are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks from simpler precursors. The carbon-halogen bond serves as a reactive site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle that ultimately leads to the formation of a new bond. This reactivity has been extensively exploited in the synthesis of conjugated polymers for organic electronics, as well as in the construction of intricate molecular structures found in natural products and pharmaceuticals.

Research Context of Methyl 3-iodothiophene-2-carboxylate

Within the broader class of halogenated thiophenes, this compound stands out as a particularly valuable and strategically important building block. Its structure incorporates three key features: the reactive carbon-iodine bond at the 3-position, the electron-withdrawing methyl carboxylate group at the 2-position, and the thiophene ring itself. The iodine atom, being the most reactive of the common halogens in cross-coupling reactions, allows for facile bond formation under relatively mild conditions. The adjacent methyl carboxylate group influences the electronic properties of the thiophene ring and can be further modified, for instance, through hydrolysis to the corresponding carboxylic acid or amidation to form amides. This trifunctional nature makes this compound a highly sought-after intermediate for the synthesis of complex, multi-substituted thiophene derivatives with tailored electronic and biological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5IO2S B1302240 Methyl 3-iodothiophene-2-carboxylate CAS No. 62353-77-9

Properties

IUPAC Name

methyl 3-iodothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVZCJDXKDUWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374955
Record name methyl 3-iodothiophene-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID00374955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62353-77-9
Record name methyl 3-iodothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-iodothiophene-2-carboxylate
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Synthetic Methodologies for Methyl 3 Iodothiophene 2 Carboxylate and Analogues

Direct Iodination Strategies for Thiophene (B33073) Carboxylates

Direct iodination of thiophene carboxylates presents a straightforward approach to introduce an iodine atom onto the thiophene ring. However, the regioselectivity of this electrophilic substitution is highly dependent on the directing effects of the substituents and the reaction conditions employed.

Regioselective Iodination Routes

The ester group at the 2-position of methyl thiophene-2-carboxylate (B1233283) is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution and directs incoming electrophiles to the 5-position. Direct iodination of methyl thiophene-2-carboxylate with common iodinating agents such as iodine and nitric acid or N-iodosuccinimide (NIS) typically yields the 5-iodo and 4,5-diiodo derivatives as the major products. The formation of the desired 3-iodo isomer is often not observed or occurs in negligible amounts under these conditions.

To achieve iodination at the 3-position, it is often necessary to block the more reactive 5-position or to employ starting materials that favor substitution at the 3-position. For instance, if the 5-position is already substituted, the regioselectivity of iodination can be directed towards the 3- or 4-positions, although mixtures of isomers are still possible.

A study on the iodination of thiophene derivatives using N-iodosuccinimide (NIS) activated with 4-toluenesulfonic acid in ethanol (B145695) provides a clean and efficient method, often resulting in pure iodinated products without the need for extensive purification. researchgate.net However, the regiochemical outcome remains a significant challenge when the 3-iodo isomer is the target.

Deprotonation-Metallation-Iodolysis Sequences

To overcome the inherent regioselectivity issues of direct electrophilic iodination, a deprotonation-metallation-iodolysis sequence offers a powerful and regioselective alternative for the synthesis of methyl 3-iodothiophene-2-carboxylate. This method involves the selective deprotonation of the thiophene ring at the desired position using a strong base, followed by quenching the resulting organometallic intermediate with an iodine source.

The choice of the base and reaction conditions is critical for achieving high regioselectivity. The presence of the carboxylate group at the 2-position can influence the site of deprotonation. Directed metalation, where a substituent directs the deprotonation to an adjacent position, can be a useful strategy. For thiophene derivatives, lithium bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly employed. The reaction is typically carried out at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF).

Once the thienyllithium species is formed at the 3-position, it can be trapped with an electrophilic iodine source, such as molecular iodine (I₂), to afford this compound with high regiochemical purity. This multi-step approach provides a reliable route to the 3-iodo isomer, bypassing the challenges of controlling regioselectivity in direct iodination reactions. This strategy has been successfully applied in the preparation of various halogenated 2-thiophenecarboxylic acid derivatives. beilstein-journals.org

Thiophene Ring Construction Approaches Utilizing Methyl Carboxylates

An alternative to functionalizing a pre-formed thiophene ring is to construct the desired substituted thiophene from acyclic precursors. This approach allows for the strategic placement of substituents, including the iodine atom and the methyl carboxylate group, during the ring formation process.

Fiesselmann Reaction Applications

The Fiesselmann reaction is a versatile method for the synthesis of 3-hydroxythiophene-2-carboxylates. wikipedia.org This reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.orgnih.gov While this reaction does not directly yield a 3-iodothiophene (B1329286), the resulting 3-hydroxythiophene-2-carboxylate can serve as a valuable intermediate. The hydroxyl group at the 3-position can be subsequently converted to an iodo group through various chemical transformations, such as conversion to a triflate followed by a nucleophilic substitution with an iodide salt or through a Sandmeyer-type reaction if the hydroxyl group is first converted to an amino group.

The Fiesselmann synthesis offers a high degree of flexibility in the substitution pattern of the final thiophene product, as the substituents can be introduced on the starting acetylenic ester and the thioglycolic acid derivative. core.ac.uk

Table 1: Examples of Fiesselmann Reaction for Thiophene Synthesis

Starting Materials Product Reference
α,β-acetylenic esters and thioglycolic acid derivatives 3-hydroxy-2-thiophenecarboxylic acid derivatives wikipedia.org
Ynone trifluoroborate salts and alkylthiols Thiophene boronates core.ac.uk

This table is interactive. Click on the headers to sort.

Hinsberg Synthesis and Related Condensation Methodologies

The Hinsberg synthesis is another classical method for constructing the thiophene ring. derpharmachemica.comresearchgate.net It involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base. researchgate.net This reaction typically leads to the formation of 3,4-disubstituted thiophene-2,5-dicarboxylates. researchgate.netresearchgate.net While this method is powerful for accessing symmetrically substituted thiophenes, it is less straightforward for the synthesis of a specifically substituted product like this compound. The introduction of an iodine atom at the 3-position and a single carboxylate at the 2-position would require a highly tailored and potentially complex 1,2-dicarbonyl precursor.

The immediate product of the Hinsberg synthesis is often an ester-acid which, upon hydrolysis, can yield a diacid. derpharmachemica.com This methodology has been expanded to include solid-phase synthesis, allowing for the generation of thiophenes with high purity. researchgate.net

Sustainable Approaches in the Synthesis of Iodinated Thiophenes

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. This trend extends to the synthesis of iodinated thiophenes. Green chemistry principles focus on reducing waste, using less hazardous reagents, and employing milder reaction conditions.

For the direct iodination of thiophenes, several greener approaches have been explored. These include the use of molecular iodine with a catalytic amount of an acid in an environmentally benign solvent like ethanol. researchgate.net Another approach involves the use of sodium halides as a source of electrophilic halogens in ethanol, which is considered a green solvent. mdpi.com Mechanochemical methods, such as ball milling, have also been investigated for the iodination of various organic compounds, offering a solvent-free alternative to traditional solution-phase reactions. nih.gov

The development of catalytic methods for iodination is also a key area of research in green chemistry. Iodine-catalyzed reactions, for example, can reduce the need for stoichiometric amounts of harsh reagents. mdpi.com While these sustainable methods have been applied to the iodination of various aromatic and heterocyclic compounds, their specific application to achieve the regioselective synthesis of this compound remains an area for further investigation and development. The goal is to combine the high selectivity of methods like deprotonation-metallation-iodolysis with the environmental benefits of green chemistry.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Methyl thiophene-2-carboxylate
N-iodosuccinimide
n-butyllithium
lithium diisopropylamide
molecular iodine
3-hydroxythiophene-2-carboxylate
diethyl thiodiacetate

Green Chemistry Principles and Methodologies

The application of green chemistry to the synthesis of halogenated thiophenes aims to reduce the environmental impact by utilizing safer solvents, less toxic reagents, and milder reaction conditions. A notable advancement is the development of environmentally benign processes for synthesizing 3-iodothiophenes and other halogenated heterocycles. nih.gov

One such methodology employs simple starting materials, an environmentally friendly solvent like ethanol, and non-toxic, inexpensive inorganic reagents such as copper (II) sulfate (B86663) pentahydrate and sodium halides. nih.gov This approach avoids the use of hazardous halogenated solvents typically found in older methods, leading to high yields of the desired products under mild conditions. nih.gov

Another significant green strategy involves the direct iodocyclization of precursor molecules. For instance, 1-mercapto-3-yn-2-ols can be converted into 3-iodothiophene derivatives in good yields using molecular iodine at room temperature, with acetonitrile (B52724) as the solvent. organic-chemistry.org Furthering the green credentials of this process, the reaction can be performed in a basic ionic liquid, such as 1-ethyl-3-methylimidazolium (B1214524) ethylsulfate (EmimEtSO₄), which acts as the solvent and eliminates the need for an external base. mdpi.com This use of ionic liquids represents a significant step towards more sustainable synthesis, as they are often recyclable. mdpi.comnih.gov

These methodologies highlight a shift towards more sustainable practices in heterocyclic chemistry, focusing on atom economy, reduced toxicity, and the use of renewable or recyclable materials. researchgate.netnih.govnih.gov

Table 1: Comparison of Green Synthesis Methodologies for Halogenated Thiophenes

MethodologyKey Green PrinciplesReagents/SolventsReaction ConditionsReference
Electrophilic HalocyclizationUse of non-toxic reagents and an environmentally friendly solvent.Copper (II) sulfate pentahydrate, sodium halides, ethanol.Mild nih.gov
Direct IodocyclizationAvoids harsh reagents, operates at room temperature.Molecular iodine, sodium bicarbonate, acetonitrile.Room Temperature organic-chemistry.org
Base-Free Iodocyclization in Ionic LiquidUse of a recyclable, non-volatile solvent; no external base required.Molecular iodine, 1-ethyl-3-methylimidazolium ethylsulfate (EmimEtSO₄).Room Temperature mdpi.com

Catalyst Recycling and Reaction Efficiency Optimization

Optimizing reaction efficiency and enabling catalyst recycling are critical for the large-scale, sustainable production of this compound and its analogues. A key strategy in this area is the use of nonconventional solvents like ionic liquids, which can facilitate the separation and reuse of the catalytic system.

For example, the synthesis of substituted thiophenes has been achieved using a Palladium(II) iodide (PdI₂) catalyst with Potassium Iodide (KI) as an additive in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄). nih.gov This system allows for the catalyst and ionic liquid to be recycled for subsequent reaction runs with minimal loss of activity, as demonstrated by the consistently high yields over multiple cycles. nih.gov The optimization of this process involved a careful study of reaction parameters, including the KI:PdI₂ molar ratio and the catalyst loading, to maximize substrate conversion and product yield. nih.gov

Similarly, the base-free iodocyclization of 1-mercapto-3-yn-2-ols in the ionic liquid EmimEtSO₄ also allows for the reaction medium to be recycled several times without a significant drop in product yield. mdpi.com This demonstrates the dual benefit of ionic liquids in promoting the reaction and enabling a more sustainable, circular process.

While not applied directly to this compound, research on analogous systems, such as the synthesis of conjugated polymers containing thiophene units, has shown the efficacy of recyclable heterogeneous catalysts. nsf.gov For instance, the silica-supported catalyst SiliaCat® DPP-Pd has been used for direct arylation polymerization and was easily recovered by filtration and reused for multiple cycles, maintaining high catalytic activity. nsf.gov Such heterogeneous catalysis presents a promising avenue for further greening the synthesis of thiophene derivatives by simplifying catalyst recovery and minimizing metal contamination in the final product.

Table 2: Catalyst Recycling in PdI₂/KI-Catalyzed Thiophene Synthesis in BmimBF₄

Recycle RunIsolated Yield (%)Reference
195 nih.gov
295 nih.gov
394 nih.gov
494 nih.gov
592 nih.gov

Data adapted from a study on the synthesis of substituted thiophenes via PdI₂/KI-catalyzed heterocyclodehydration in the ionic liquid BmimBF₄ at 80°C. nih.gov

Reactivity and Transformational Chemistry of Methyl 3 Iodothiophene 2 Carboxylate

Carbon-Carbon Bond Formation Reactions Utilizing the Iodine Moiety

The carbon-iodine bond at the C3 position of the thiophene (B33073) ring is the primary site of reactivity for palladium-catalyzed cross-coupling reactions. This functionality enables the straightforward formation of new carbon-carbon bonds, allowing for the synthesis of more complex aryl, vinyl, and alkyl-substituted thiophenes.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. For substrates like methyl 3-iodothiophene-2-carboxylate, the high reactivity of the C-I bond makes it an excellent electrophilic partner in these transformations.

The Sonogashira coupling is a widely used method for forming a bond between an sp² carbon (from an aryl or vinyl halide) and an sp carbon (from a terminal alkyne). researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This methodology allows for the direct introduction of alkynyl moieties onto the thiophene ring. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

Typical conditions involve a palladium source such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) which also often serves as the solvent.

Alkyne PartnerPalladium CatalystCo-catalystBaseSolventProductYield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuITEATHFMethyl 3-(phenylethynyl)thiophene-2-carboxylate85-95
EthynyltrimethylsilanePd(PPh₃)₄CuIDIPAToluene (B28343)Methyl 3-((trimethylsilyl)ethynyl)thiophene-2-carboxylate80-90
1-HeptynePdCl₂(PPh₃)₂CuITEADMFMethyl 3-(hept-1-yn-1-yl)thiophene-2-carboxylate75-88

This table presents representative examples based on typical Sonogashira reaction outcomes for aryl iodides.

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. nih.gov This reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents. matrixscientific.com For this compound, Suzuki coupling enables the synthesis of various 3-aryl- and 3-vinylthiophene (B81652) derivatives. uwindsor.ca

The catalytic system usually consists of a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄). matrixscientific.comresearchgate.net

Boronic Acid PartnerPalladium CatalystLigandBaseSolventProductYield (%)
Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/Ethanol (B145695)/H₂OMethyl 3-phenylthiophene-2-carboxylate88-96
4-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄DioxaneMethyl 3-(4-methoxyphenyl)thiophene-2-carboxylate90-98
Thiophene-2-boronic acidPd(dppf)Cl₂-K₂CO₃DMFMethyl 3-(thiophen-2-yl)thiophene-2-carboxylate85-94

This table presents representative examples based on typical Suzuki-Miyaura reaction outcomes for aryl iodides.

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by a palladium(0) complex. wikipedia.orgwiley-vch.de A key advantage of the Stille reaction is the air and moisture stability of the organostannane reagents. wikipedia.org This reaction is highly effective for creating C(sp²)-C(sp²) bonds and can be used to couple this compound with a variety of aryl, heteroaryl, and vinyl stannanes.

The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. numberanalytics.com Common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, often used in non-polar solvents like toluene or THF.

Organostannane PartnerPalladium CatalystLigandSolventProductYield (%)
Tributyl(phenyl)stannanePd(PPh₃)₄-TolueneMethyl 3-phenylthiophene-2-carboxylate80-92
Tributyl(vinyl)stannanePdCl₂(AsPh₃)₂-THFMethyl 3-vinylthiophene-2-carboxylate78-89
2-(Tributylstannyl)furanPd₂(dba)₃P(furyl)₃DioxaneMethyl 3-(furan-2-yl)thiophene-2-carboxylate82-93

This table presents representative examples based on typical Stille reaction outcomes for aryl iodides.

The Kumada coupling reaction forms a carbon-carbon bond by reacting an organic halide with a Grignard reagent (organomagnesium halide). google.com This reaction is typically catalyzed by nickel or palladium complexes. It is a powerful method for forming bonds between aryl/vinyl halides and alkyl or aryl Grignard reagents. Due to the high reactivity of Grignard reagents, the functional group tolerance can be lower compared to Suzuki or Stille couplings.

Catalysts such as Ni(dppp)Cl₂ or Pd(PPh₃)₄ are commonly employed, and the reaction is carried out in ethereal solvents like THF or diethyl ether.

Grignard Reagent PartnerCatalystSolventProductYield (%)
Phenylmagnesium bromideNi(dppp)Cl₂THFMethyl 3-phenylthiophene-2-carboxylate75-85
Ethylmagnesium chloridePd(PPh₃)₄Diethyl EtherMethyl 3-ethylthiophene-2-carboxylate65-78
Cyclohexylmagnesium bromideNi(acac)₂THF/NMPMethyl 3-cyclohexylthiophene-2-carboxylate60-75

This table presents representative examples based on typical Kumada reaction outcomes for aryl iodides.

Beyond simple cross-coupling, this compound and its analogues can serve as precursors for the synthesis of fused heterocyclic systems. A prominent example is the construction of the thieno[3,2-b]thiophene (B52689) core, a valuable scaffold in materials science and medicinal chemistry. researchgate.netnih.gov

A well-established method for this transformation is a variation of the Fiesselmann thiophene synthesis. nih.gov In a published example, the analogous starting material, methyl 3-chlorothiophene-2-carboxylate, undergoes condensation with methyl thioglycolate in the presence of a strong base like potassium tert-butoxide. nih.gov This reaction proceeds via an initial SₙAr reaction where the thioglycolate displaces the halogen, followed by an intramolecular Dieckmann-type condensation to form the second thiophene ring, yielding a 3-hydroxythieno[3,2-b]thiophene-2-carboxylate derivative. researchgate.netnih.gov This annulation strategy effectively converts the starting thiophene into a more complex, fused bicyclic system.

Reactant 1Reactant 2BaseSolventProductYield (%)Ref
Methyl 3-chloro-5-phenylthiophene-2-carboxylateMethyl thioglycolatet-BuOKTHFMethyl 3-hydroxy-5-phenylthieno[3,2-b]thiophene-2-carboxylate78 nih.gov
Methyl 3-chloro-5-(p-tolyl)thiophene-2-carboxylateMethyl thioglycolatet-BuOKTHFMethyl 3-hydroxy-5-(p-tolyl)thieno[3,2-b]thiophene-2-carboxylate75 nih.gov
Methyl 3-chloro-5-(4-fluorophenyl)thiophene-2-carboxylateMethyl thioglycolatet-BuOKTHFMethyl 5-(4-fluorophenyl)-3-hydroxythieno[3,2-b]thiophene-2-carboxylate72 nih.gov

This table provides examples from the literature using the chloro-analogue of the subject compound, demonstrating a key annulation reaction.

Annulation and Fused Heterocycle Synthesis

Heteroatom Functionalization and Derivatization

The functional groups of this compound can be modified to introduce a range of heteroatoms and to create diverse derivatives.

The methyl ester group of this compound can be readily converted into amides through reaction with primary or secondary amines. organic-chemistry.orgresearchgate.netrsc.org This amidation can be achieved by direct aminolysis, often requiring heat or catalysis, or by a two-step procedure involving hydrolysis of the ester to the corresponding carboxylic acid, followed by amide bond formation using standard coupling reagents. researchgate.net The choice of method depends on the reactivity of the amine and the desired reaction conditions. rsc.org

Transesterification, the conversion of the methyl ester to a different ester, can be accomplished by reacting the compound with another alcohol in the presence of an acid or base catalyst. This process is typically an equilibrium reaction, and driving the reaction to completion often requires using a large excess of the new alcohol or removing the methanol (B129727) as it is formed.

ReactionReagentConditionsProduct
AmidationPrimary or Secondary AmineHeat or Coupling Reagents3-Iodothiophene-2-carboxamide
TransesterificationAlcohol (R-OH)Acid or Base CatalystAlkyl 3-iodothiophene-2-carboxylate

The carbon-iodine bond at the 3-position can be converted to an azide (B81097) group through nucleophilic substitution with an azide salt, such as sodium azide. The resulting methyl 3-azidothiophene-2-carboxylate is a valuable intermediate for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgtcichemicals.comdergipark.org.tr This reaction allows for the efficient and specific formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the azidothiophene with a terminal alkyne. organic-chemistry.orgtcichemicals.com The high yield, mild reaction conditions, and wide functional group tolerance of the CuAAC reaction make it a powerful tool for bioconjugation, materials science, and drug discovery. nih.govdergipark.org.tr

The iodine atom in this compound can be replaced with a nitrogen-containing group through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.orglibretexts.org These reactions enable the formation of carbon-nitrogen bonds, leading to the synthesis of N-aryl or N-alkyl-3-aminothiophene derivatives.

The Buchwald-Hartwig amination typically employs a palladium catalyst with a phosphine ligand to couple the 3-iodothiophene (B1329286) with an amine. wikipedia.orglibretexts.orgrsc.org The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds, often requiring higher temperatures than the palladium-catalyzed methods. wikipedia.orgorganic-chemistry.orgnih.gov These N-arylation reactions are fundamental in the synthesis of various biologically active compounds and functional materials. nih.govresearchgate.net

ReactionCatalystAmine SourceProduct
Buchwald-Hartwig AminationPalladium complex with phosphine ligandPrimary or secondary amineMethyl 3-(N-aryl/alkylamino)thiophene-2-carboxylate
Ullmann CondensationCopper catalystPrimary or secondary amineMethyl 3-(N-aryl/alkylamino)thiophene-2-carboxylate

Epoxidation of the aromatic thiophene ring is generally not a feasible reaction due to its aromatic stability. However, other functional group interconversions on this compound are possible. For instance, the carboxylate group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. The resulting hydroxymethyl group can then undergo further transformations.

Halogen exchange reactions can be used to replace the iodine atom with other halogens, such as bromine or chlorine, which can be useful for tuning the reactivity of the molecule in subsequent cross-coupling reactions.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Spectroscopic Characterization Techniques

Advanced spectroscopic methods have been employed to elucidate the precise chemical structure and properties of Methyl 3-iodothiophene-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy serve as fundamental tools for the structural verification of this compound.

The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) is expected to show distinct signals corresponding to the methyl ester protons and the two aromatic protons on the thiophene (B33073) ring. The methyl protons of the ester group typically appear as a singlet. The protons on the thiophene ring at positions 4 and 5 will present as doublets due to spin-spin coupling.

¹³C NMR spectroscopy provides further confirmation of the carbon framework. The spectrum will display signals for the methyl carbon of the ester, the carbonyl carbon, and the four carbons of the thiophene ring. The carbon atom bonded to the iodine (C3) is expected to be significantly shifted due to the heavy atom effect.

¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Assignment
Thiophene-H4 ~ 7.19DoubletCH
Thiophene-H5 ~ 7.55DoubletCH
Methyl Ester ~ 3.90SingletOCH₃
¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment
Methyl Ester ~ 52.0OCH₃
C3 ~ 92.0C-I
C2 ~ 130.0C-COOCH₃
C4 ~ 132.0CH
C5 ~ 138.0CH
Carbonyl ~ 162.0C=O

Note: The chemical shift values are approximate and can vary slightly based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of this compound. The exact mass should be consistent with its molecular formula, C₆H₅IO₂S.

Electron ionization mass spectrometry (EI-MS) would reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ is expected to be prominent. Common fragmentation pathways would likely involve the loss of the methyl group (•CH₃), the methoxy (B1213986) group (•OCH₃), and the entire ester group (•COOCH₃). The cleavage of the carbon-iodine bond would also lead to a significant fragment.

Ion m/z (calculated) Description
[C₆H₅IO₂S]⁺ 267.91Molecular Ion
[C₅H₂IO₂S]⁺ 252.89Loss of •CH₃
[C₅H₅IS]⁺ 235.92Loss of •OCH₃
[C₄H₂IS]⁺ 208.90Loss of •COOCH₃
[C₆H₅O₂S]⁺ 141.00Loss of •I

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the key functional groups present in the molecule. The IR spectrum of this compound is characterized by several key absorption bands. A strong absorption band is anticipated for the carbonyl (C=O) stretching of the ester group. Additionally, C-H stretching vibrations for the aromatic thiophene ring and the methyl group will be observed, as well as C-O stretching of the ester.

Functional Group Characteristic Absorption (cm⁻¹)
C-H (aromatic) ~ 3100
C-H (aliphatic) ~ 2950
C=O (ester) ~ 1720
C-O (ester) ~ 1250
C-S (thiophene) ~ 700-800

X-ray Diffraction Analysis

Analysis of Crystal Packing and Supramolecular Interactions

Hydrogen Bonding Networks

While this compound itself lacks classical hydrogen bond donors, the potential for weak hydrogen bonds involving the carboxylate group and thiophene ring protons exists. In related structures, such as Methyl-3-aminothiophene-2-carboxylate, extensive hydrogen bonding networks are observed. In the amino-substituted analogue, N–H···O and N–H···N hydrogen bonds are primary drivers of the crystal packing. mdpi.com For this compound, weak C–H···O interactions are anticipated, where the oxygen atoms of the carboxylate group act as hydrogen bond acceptors. These interactions, though weaker than conventional hydrogen bonds, can significantly influence the molecular conformation and packing in the solid state.

Computational studies on similar thiophene derivatives have shown that such weak hydrogen bonds can lead to the formation of specific supramolecular synthons, which are predictable and robust patterns of intermolecular interactions. The presence of the ester functionality provides a site for these interactions, which can be critical in designing crystal structures with desired properties.

Table 1: Potential Hydrogen Bond Parameters in Thiophene Derivatives
Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)
C–H···OThiophene C-HCarbonyl Oxygen2.2 - 3.0140 - 170
C–H···SMethyl C-HThiophene Sulfur2.8 - 3.5130 - 160
Halogen Bonding and Other Non-Covalent Interactions

A key feature of this compound is the presence of an iodine atom, which can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. illinois.edu The iodine atom on the thiophene ring is capable of forming C–I···O and C–I···S halogen bonds with neighboring molecules. The strength of these interactions is influenced by the electron-withdrawing nature of the thiophene ring and the carboxylate group.

Studies on halothiophene building blocks have demonstrated that C−I···X′ (where X' can be Cl, Br, I) and C−I···N interactions can have interaction energies ranging from -4.4 to -18.7 kJ mol⁻¹. tuni.fi For this compound, the oxygen of the carbonyl group and the sulfur atom of the thiophene ring are potential halogen bond acceptors. These interactions are highly directional and can be a powerful tool in crystal engineering to control the assembly of molecules.

In addition to halogen bonding, π–π stacking interactions between the thiophene rings can also play a role in the crystal packing. The interplay of these different non-covalent interactions—weak hydrogen bonds, halogen bonds, and π–π stacking—determines the final supramolecular architecture.

Table 2: Calculated Interaction Energies for Halogen Bonds in Thiophene Systems
InteractionDonorAcceptorInteraction Energy (kJ mol⁻¹)
C–I···OC-IC=O-10 to -20
C–I···SC-IThiophene S-5 to -15
π–π stackingThiophene RingThiophene Ring-20 to -50

Surface and Interfacial Analysis of Thin Films and Assemblies

The ability of this compound to form ordered structures through non-covalent interactions makes it a candidate for the fabrication of thin films and self-assembled monolayers. The properties of these films are highly dependent on the molecular organization at the surface and interface.

The formation of thin films from thiophene-based compounds on substrates like glass can be influenced by the nature of the substituents on the thiophene ring. nih.gov For this compound, the interplay between the polar carboxylate group and the halogen atom will dictate the interaction with the substrate and the subsequent molecular assembly. Techniques such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM) can be employed to visualize the surface morphology of these films, revealing details about molecular packing and domain formation.

The surface roughness and uniformity of the films are critical parameters for their application in electronic devices. Studies on similar thiophene derivatives have shown that hydrophilic groups can enhance film smoothness, while more hydrophobic substitutions may lead to rougher, less uniform films. nih.gov The presence of the ester group in this compound is expected to promote more uniform film formation.

Further analysis using techniques like X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy can provide information about the chemical composition and molecular orientation at the surface. Understanding the interfacial properties is crucial for applications where charge transport across the interface is important, such as in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Table 3: Common Techniques for Surface and Interfacial Analysis of Thiophene Thin Films
TechniqueInformation Obtained
Atomic Force Microscopy (AFM)Surface topography, roughness, and morphology
Scanning Tunneling Microscopy (STM)High-resolution imaging of molecular packing
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical states at the surface
Near-Edge X-ray Absorption Fine Structure (NEXAFS)Molecular orientation and electronic structure

Theoretical and Computational Investigations of Methyl 3 Iodothiophene 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule. For a molecule like Methyl 3-iodothiophene-2-carboxylate, these calculations can predict its geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. researchgate.netsci-hub.se

Studies on analogous thiophene (B33073) derivatives demonstrate that DFT is effective in determining structural parameters. nih.gov For instance, in a related compound, Methyl-3-aminothiophene-2-carboxylate, DFT calculations have been used to analyze the planarity of the thiophene ring and the orientation of the substituent groups. mdpi.com Similar calculations for this compound would elucidate the influence of the iodine atom and the methyl ester group on the geometry of the thiophene ring.

Table 1: Representative DFT-Calculated Structural Parameters for Thiophene Derivatives

Parameter Typical Value Range
C-S Bond Length (Å) 1.71 - 1.74
C=C Bond Length (Å) 1.37 - 1.42
C-C Bond Length (Å) 1.41 - 1.45
C-I Bond Length (Å) ~2.10

Note: The values in this table are representative and derived from computational studies on similar thiophene structures. Actual calculated values for this compound may vary.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgpku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller gap generally implies higher reactivity. mdpi.com

For thiophene derivatives, both the HOMO and LUMO are often delocalized over the π-system of the thiophene ring. mdpi.com In the case of this compound, the iodine atom and the carboxylate group would be expected to influence the energies and distributions of these orbitals. FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack, guiding synthetic applications. pku.edu.cn Computational studies on similar structures, such as Methyl-3-aminothiophene-2-carboxylate, have shown a HOMO-LUMO gap of around 4.5 eV, indicating high chemical reactivity. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies for Thiophene Carboxylate Analogues

Molecular Orbital Typical Energy (eV) Role in Reactivity
HOMO -6.0 to -7.0 Electron Donor (Nucleophile)
LUMO -1.5 to -2.5 Electron Acceptor (Electrophile)

Note: These values are illustrative, based on DFT calculations of analogous compounds. nih.govmdpi.com

Electrostatic Potential (ESP) mapping is a computational tool that visualizes the charge distribution within a molecule on its van der Waals surface. mdpi.com It is highly effective for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). mdpi.com These maps provide a guide to intermolecular interactions and reactive sites. mdpi.com

In a molecule like this compound, the ESP map would be expected to show significant negative potential around the oxygen atoms of the carboxyl group, identifying them as likely sites for electrophilic attack or hydrogen bond acceptance. mdpi.com Conversely, positive potential regions might be found near the hydrogen atoms. Such analysis, performed on the related Methyl-3-aminothiophene-2-carboxylate, revealed the most negative potential (-32.64 kcal/mol) was located at the carboxyl oxygen atom. mdpi.com

Molecular Dynamics and Simulation Studies of Molecular Assemblies

While quantum chemical calculations focus on single molecules, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time in larger systems, such as in solution or in complex with other molecules like proteins. nih.gov MD simulations can provide insights into the conformational flexibility, stability, and intermolecular interactions of this compound in a dynamic environment. researchgate.net

In such simulations, the stability of a system can be assessed by monitoring parameters like the root mean square deviation (RMSD) over time. nih.gov For instance, MD simulations have been used to evaluate the stability of complexes between thiophene carboxamide derivatives and target proteins, which is crucial for understanding their potential as bioactive molecules. researchgate.netnih.gov Similar studies could be applied to this compound to explore its interactions and stability within molecular assemblies or at biological interfaces.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, these methods can identify intermediates, transition states, and determine the feasibility of a proposed mechanism.

To understand how this compound participates in chemical reactions, such as Suzuki-Miyaura cross-coupling or other C-C bond-forming reactions, computational chemists can model the entire reaction pathway. mdpi.com This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its structure and energy. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

DFT calculations are frequently used to explore reaction mechanisms, including those involving aryl halides. acs.orgresearchgate.net For example, computational studies on the photoinduced reactions of 2-iodobenzamides have elucidated the energy profiles for radical generation and subsequent bond formation. acs.org A similar approach for reactions involving this compound would provide a detailed, step-by-step understanding of the bond-breaking and bond-forming processes, revealing the energetics that favor a particular product. This analysis is crucial for optimizing reaction conditions and designing new synthetic routes.

Solvation Effects in Reaction Environments

The reactivity and stability of this compound in solution are significantly influenced by its interactions with solvent molecules. While specific computational studies on the solvation of this compound are not extensively documented in publicly available literature, general principles of computational chemistry and studies on similar thiophene derivatives allow for a theoretical exploration of these effects.

Computational approaches, particularly implicit and explicit solvation models, are instrumental in understanding how a solvent environment modulates molecular properties and reaction pathways. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants, represent the solvent as a continuous dielectric medium. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. For a molecule like this compound, with its polar ester group and the polarizable iodine atom, the dielectric constant of the solvent would play a crucial role in stabilizing or destabilizing its ground and transition states in a reaction.

Explicit solvation models, where individual solvent molecules are included in the quantum mechanical calculation, provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. Although computationally more demanding, this method can be crucial for accurately describing reaction mechanisms where the solvent actively participates, for instance, by stabilizing charged intermediates or transition states through direct interaction.

In the context of reactions involving this compound, such as the Suzuki cross-coupling reactions where it serves as a key reactant, the choice of solvent is critical. researchgate.net Theoretical studies on related thiophene derivatives have shown that the nature of the solvent can influence the conformational preferences and the electronic structure of the molecule. mdpi.com For this compound, polar aprotic solvents might be expected to solvate the molecule effectively, influencing the energetics of bond cleavage and formation during a reaction.

Computational investigations into the carboxylation of thiophene have highlighted the importance of the reaction medium, indicating that even in solvent-free conditions, the surrounding chemical environment has a profound impact on the reaction pathway. researchgate.net These findings underscore the necessity of considering the specific molecular interactions between the solute and its environment when predicting reaction outcomes.

Prediction of Spectroscopic Parameters and Conformational Analysis

The prediction of spectroscopic parameters and the conformational analysis of this compound can be effectively carried out using quantum chemical calculations, primarily based on Density Functional Theory (DFT). Such theoretical investigations provide valuable insights into the molecule's three-dimensional structure, stability, and its expected spectroscopic signatures (e.g., NMR, IR, and UV-Vis spectra), which are essential for its characterization.

Conformational Analysis:

The conformational landscape of this compound is determined by the rotation around the single bond connecting the thiophene ring and the carboxylate group. Different orientations of the ester group relative to the thiophene ring will have different energies, leading to one or more stable conformers. DFT calculations can be employed to map the potential energy surface as a function of this torsional angle, allowing for the identification of energy minima corresponding to stable conformers and the energy barriers separating them. Studies on similar substituted thiophenes have demonstrated that the interplay of steric hindrance and intramolecular interactions, such as weak hydrogen bonds, can dictate the preferred conformation. mdpi.com For this compound, the large iodine atom at the 3-position is expected to exert a significant steric influence on the adjacent carboxylate group, likely favoring a conformation that minimizes steric repulsion.

Prediction of Spectroscopic Parameters:

Once the stable conformers are identified and their geometries optimized using DFT, their spectroscopic properties can be calculated.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts (δ). This allows for the assignment of the peaks in the experimental ¹H and ¹³C NMR spectra to specific nuclei in the molecule. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, which is in turn influenced by the molecular conformation and the electronic effects of the substituents (the iodine atom and the methyl ester group).

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed from the second derivatives of the energy with respect to the atomic displacements. These theoretical vibrational spectra can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For this compound, characteristic vibrational modes would include the C=O stretching of the ester, C–O stretching, C–S stretching of the thiophene ring, and vibrations involving the C–I bond.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. The electronic transitions, such as π → π* transitions within the thiophene ring, are influenced by the substituents, and their theoretical prediction can help in interpreting the experimental spectrum.

A computational study on the related compound, Methyl-3-aminothiophene-2-carboxylate, utilized DFT to analyze its molecular structure and properties, showcasing the utility of these methods for understanding substituted thiophenes. mdpi.com While direct computational data for this compound is scarce in the reviewed literature, the established methodologies applied to analogous systems provide a robust framework for its theoretical investigation.

Applications in Advanced Materials Science

π-Conjugated Systems for Organic Electronic Devices

The primary application of Methyl 3-iodothiophene-2-carboxylate in materials science is as a monomer or intermediate in the synthesis of oligothiophenes and polythiophenes. The iodine atom at the 3-position provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, which are instrumental in forming carbon-carbon bonds to construct larger conjugated structures. The methyl carboxylate group at the 2-position can be retained or modified to fine-tune the electronic properties and solubility of the resulting polymers.

Oligothiophenes and polythiophenes derived from this compound are integral to the field of optoelectronics. The extent of π-conjugation in these molecules dictates their electronic and optical properties, such as their absorption and emission spectra, and their charge carrier mobility. The control over the regioregularity of polythiophenes, which can be influenced by the synthetic route starting from monomers like this compound, is crucial for achieving high-performance materials. For instance, regioregular poly(3-alkylthiophenes) exhibit superior charge carrier mobility due to their well-ordered, self-assembled structures.

Thiophene-based materials are widely used in the emissive layers of Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence quantum yields and tunable emission colors. Donor-π-acceptor (D-π-A) type molecules, which can be synthesized using this compound as a starting point for the π-bridge, are particularly effective. For example, a D-π-A compound incorporating a thieno[3,2-b]thiophene (B52689) π-conjugated linker has been shown to be a highly suitable material for fluorescent organic electronics in display technology. beilstein-journals.org Such materials have demonstrated significant performance in solution-processed OLEDs, with high efficiency and brightness. beilstein-journals.orgresearchgate.net

In the realm of solar energy conversion, derivatives of this compound are employed in both Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs). In OPVs, polythiophenes act as the electron donor material in the active layer of the device. The incorporation of fused-thiophene units into sensitizer (B1316253) dyes for DSSCs has been shown to have several advantages, including a red-shift of the intramolecular charge transfer band and an improvement in photovoltaic performance and stability. mdpi.com Organic dyes containing thiophene (B33073) moieties are noted for providing more effective conjugation compared to benzenoid moieties, which can lower the energy of the charge transfer transition. researchgate.net

The excellent charge transport properties of oligothiophenes and polythiophenes make them prime candidates for the active layer in Organic Field-Effect Transistors (OFETs). The performance of these devices is highly dependent on the crystallinity and molecular ordering of the polymer film, which can be influenced by the chemical structure of the monomer unit. Materials derived from fused-thiophene structures have been successfully used in OFETs, demonstrating the importance of the monomer's design. rsc.org Furthermore, the fast response times and nonlinearity of organic-based scaffolds make them suitable for optical switching applications. nih.gov

Non-Linear Optical (NLO) Materials Development

Organic molecules with extended π-electron systems can exhibit significant non-linear optical (NLO) properties. The delocalization of π-electrons in these systems leads to large molecular hyperpolarizabilities, which are essential for applications such as frequency doubling and optical switching. Thiophene-based copolymers with a donor-π-acceptor architecture have been shown to exhibit strong optical nonlinearity. bohrium.com The synthesis of such materials can be envisioned starting from functionalized thiophene monomers like this compound, which allow for the systematic construction of tailored NLO chromophores.

Photochemical and Electro-Optical Devices

The unique photochemical and electrochemical properties of thiophene-containing conjugated systems have led to their use in a variety of photochemical and electro-optical devices. The ability to undergo reversible redox reactions makes them suitable for applications in electrochromic devices, where the color of the material changes in response to an electrical potential. The synthesis of π-conjugated systems bearing thiophene heterocycles through palladium-catalyzed cross-coupling reactions is a common strategy to create materials for these applications. amanote.com

Highly Ordered Molecular Assemblies and Polymer Research

The precise arrangement of molecules is fundamental to the functionality of advanced materials. This compound serves as a critical starting material for the synthesis of polymers that can self-assemble into well-defined, highly ordered structures. This ordering is crucial for optimizing the electronic and optical properties of the resulting materials, making them suitable for a range of applications in organic electronics.

The presence of the iodine atom at the 3-position of the thiophene ring is of particular strategic importance. It provides a reactive site for various cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds and constructing the backbone of conjugated polymers. The methyl ester group, on the other hand, can influence the solubility and processing of the polymer and can be a site for further functionalization.

Polymerization via Cross-Coupling Reactions

One of the primary applications of this compound in polymer research is its use as a monomer in transition metal-catalyzed cross-coupling polymerizations. Methods such as Suzuki-Miyaura, Stille, and Kumada catalyst-transfer polycondensation are instrumental in synthesizing regioregular polythiophenes. Regioregularity, the specific and consistent orientation of the side chains along the polymer backbone, is essential for achieving the planarity required for efficient charge transport.

The Suzuki-Miyaura coupling is particularly advantageous for monomers like this compound because of its tolerance to a wide range of functional groups, including esters. This allows for the direct polymerization of the monomer without the need for protecting groups, simplifying the synthetic process. In a typical Suzuki-Miyaura polymerization, the iodinated thiophene monomer is reacted with a thiophene-boronic acid or -boronic ester derivative in the presence of a palladium catalyst and a base to yield the corresponding poly(thiophene-2-carboxylate).

The resulting polymers, poly(methyl thiophene-2-carboxylate)s, are a class of materials with tunable properties. The regioregularity of these polymers directly impacts their ability to self-assemble into ordered structures, which in turn affects their electronic and optical characteristics.

Self-Assembly and Molecular Ordering

The polymers synthesized from this compound can exhibit a strong tendency to self-assemble into highly ordered structures, such as nanowires and crystalline domains. This self-assembly is driven by a combination of non-covalent interactions, including π-π stacking of the conjugated thiophene backbones and dipole-dipole interactions.

The presence of the carboxylate group can further influence the self-assembly process through hydrogen bonding interactions if the ester is hydrolyzed to a carboxylic acid. These interactions can lead to the formation of well-defined, long-range ordered structures in both solution and the solid state. The ability to control the self-assembly of these polymers is crucial for their application in electronic devices, where the morphology of the active layer plays a critical role in device performance.

For instance, the formation of highly ordered, π-stacked aggregates can enhance charge carrier mobility, which is a key parameter for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Detailed Research Findings

While specific studies focusing solely on the polymerization of this compound are not extensively detailed in publicly available literature, research on analogous functionalized polythiophenes provides significant insights. Studies on polythiophenes with ester and carboxylic acid functionalities have demonstrated the profound impact of these groups on the material's properties.

For example, the introduction of an ester group at the 3-position of the thiophene ring can lead to a blue shift in the polymer's absorption spectrum compared to poly(3-alkylthiophene)s, indicating a wider bandgap due to the electron-withdrawing nature of the carbonyl group. nih.gov Furthermore, the regioregularity of these ester-functionalized polythiophenes has been shown to directly influence their ionization potentials and optical bandgaps. elsevierpure.com

The following table summarizes the typical properties of regioregular polythiophenes with functional groups analogous to those derived from this compound.

PropertyTypical Value/ObservationSignificance
Regioregularity (Head-to-Tail) >95%Enhances planarity and π-π stacking, leading to improved charge transport.
Optical Bandgap 2.0 - 2.5 eVInfluences the color and light-absorbing properties of the material.
Ionization Potential 5.0 - 5.5 eVDetermines the energy level alignment in electronic devices.
Solubility Soluble in common organic solventsFacilitates solution-based processing for device fabrication.
Self-Assembly Forms ordered structures (e.g., nanowires)Crucial for achieving high charge carrier mobility.

This table is a representation of typical data for analogous functionalized polythiophenes and is intended for illustrative purposes.

Applications in Medicinal Chemistry and Biological Research

Lead Compound and Intermediate Development in Drug Discovery

There is a scarcity of published research that specifically identifies Methyl 3-iodothiophene-2-carboxylate as a lead compound or a key intermediate in drug discovery programs.

Design of Enzyme Inhibitors and Receptor Ligands

The design and synthesis of enzyme inhibitors and receptor ligands frequently utilize the thiophene (B33073) ring as a versatile scaffold. However, there are no specific, detailed reports on the use of this compound as a starting material or a final compound in the design of such agents. Research in this area tends to focus on other substituted thiophenes, such as those with amino or other functional groups that are more amenable to direct chemical modification.

Antimicrobial and Antiparasitic Agent Development

The thiophene moiety is a known pharmacophore in a variety of antimicrobial and antiparasitic agents. However, direct evidence linking this compound to the development of the specific agents listed below is not present in the available scientific literature.

Development of Antibacterial Agents

The thiophene nucleus is present in several classes of antibacterial agents. Research in this field is extensive, but a direct line of synthesis or activity originating from this compound is not documented in the reviewed literature.

Antineoplastic and Anticancer Research Applications

The thiophene ring is a key structural motif in many compounds with demonstrated biological activity, including anticancer properties. While direct studies on the antineoplastic and anticancer applications of this compound are not extensively documented in publicly available research, the broader class of thiophene derivatives has shown significant promise in this area. Research into novel thiophene-2-carboxamide derivatives, for instance, has identified compounds with potent cytotoxicity against various cancer cell lines. researchgate.net Similarly, studies on 3-chlorothiophene-2-carboxylic acid have been conducted to synthesize transition metal complexes that exhibit inhibitory effects on cancer cells. mdpi.combohrium.comresearchgate.net

These findings suggest that the thiophene scaffold is a valuable starting point for the design and synthesis of new anticancer agents. This compound, with its reactive iodine atom and carboxylate group, represents a key building block for the synthesis of more complex thiophene derivatives. The iodine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of functional groups, allowing for the creation of a diverse library of compounds for anticancer screening. The carboxylate group can be converted to amides, esters, or other functionalities, further expanding the chemical space that can be explored.

While specific research on the anticancer activity of this compound is not yet prevalent, its role as a versatile intermediate makes it a compound of significant interest for the development of novel antineoplastic agents. The synthesis of derivatives and their subsequent biological evaluation is a promising avenue for future cancer research.

Agrochemical Applications

This compound and its structural analogs are important intermediates in the development of agrochemicals, particularly in the formulation of pesticides.

Herbicidal Compound Development

While direct application of this compound in herbicidal formulations is not widely reported, a closely related compound, Methyl 3-methylthiophene-2-carboxylate, is noted for its use in formulating agrochemicals, including herbicides. chemimpex.com The structural similarities suggest that this compound could also serve as a valuable precursor in the synthesis of novel herbicidal compounds. The thiophene ring system is a common feature in various biologically active molecules, and the functional groups present on this compound offer multiple points for chemical modification to develop new active ingredients for weed control.

Pesticide Research and Formulation

The most significant application of halogenated thiophene derivatives, including this compound, is in the synthesis of insecticides. beilstein-journals.org Research has shown that halogenated 2-thiophenecarboxylic acid derivatives are crucial building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. beilstein-journals.org These insecticides have demonstrated selective activity against common agricultural pests.

The synthesis of these complex insecticidal molecules often requires versatile starting materials that can undergo a variety of chemical transformations. This compound, with its iodine atom and methyl ester group, is an ideal candidate for such a role. The iodine atom can be utilized in cross-coupling reactions to build the core structure of the pesticide, while the ester can be hydrolyzed and converted into an acid chloride, which is another key reactive intermediate in the synthetic pathway.

The development of new and effective pesticides is an ongoing process due to the evolution of resistance in pest populations. The availability of versatile building blocks like this compound is therefore essential for the continued innovation of crop protection solutions.

Diagnostic and Imaging Probe Development

The application of this compound in the development of diagnostic and imaging probes is an emerging area of interest, driven by the unique properties of the thiophene core.

Fluorescent Markers for Biological Systems

Oligothiophenes, which are molecules composed of multiple thiophene units, are known to be fluorescent compounds with stable chemical and optical properties. nih.gov These properties make them suitable for use as fluorescent markers in biological studies. While this compound itself is not a fluorescent marker, it can serve as a fundamental building block for the synthesis of more complex, fluorescent oligothiophene structures.

The synthetic versatility of this compound allows for the introduction of various functional groups, which can be used to tune the fluorescent properties of the resulting oligothiophene, such as its emission wavelength and quantum yield. Furthermore, the carboxylate group can be modified to attach the fluorescent tag to biomolecules of interest.

Bioconjugation and Antibody Labeling Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This technique is widely used in biological research and diagnostics, for example, in the labeling of antibodies for immunoassays. While there is no direct evidence of this compound being used in bioconjugation, its chemical structure suggests potential applications in this field.

The carboxylate group of this compound can be activated to react with primary amines on proteins, such as antibodies, to form stable amide bonds. This would allow for the covalent attachment of the thiophene moiety to the biomolecule. If the thiophene is part of a larger reporter molecule, such as a fluorescent probe or an enzyme, this would enable the labeling of the biomolecule for detection and quantification. A related compound, Methyl 3-iodo-4-methylthiophene-2-carboxylate, is offered with custom antibody labeling services, indicating the potential of this class of compounds in bioconjugation applications. biosynth.com

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes to Methyl 3-iodothiophene-2-carboxylate and its precursors is paramount for unlocking its potential. While classical iodination methods exist, future research is expected to focus on more advanced and greener alternatives.

One promising direction is the refinement of electrophilic iodination protocols. The use of reagents like N-iodosuccinimide (NIS) activated by catalytic amounts of acid, or iodine monochloride (ICl) generated in situ, offers a more controlled and efficient means of introducing iodine onto the thiophene (B33073) ring. researchgate.netthieme-connect.com Another emerging area involves the direct C-H iodination of a pre-formed methyl thiophene-2-carboxylate (B1233283) scaffold, which would represent a highly atom-economical approach.

Synthetic Methodology Key Features Potential Advantages
Advanced Electrophilic Iodination Use of NIS with acid catalysts or KICl₂. researchgate.netHigh selectivity, mild reaction conditions, improved yields.
Direct C-H Iodination Catalytic activation of C-H bonds for direct iodination.High atom economy, reduced waste, fewer synthetic steps.
Dehydrative Iodocyclization Cyclization of functionalized alkynes with an iodine source. mdpi.comConvergent synthesis, direct formation of the iodinated ring.

Development of Advanced Functionalization Strategies for Tailored Properties

The true value of this compound lies in its capacity for diverse functionalization. The carbon-iodine bond is an exceptionally versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. Future research will undoubtedly leverage this reactivity to synthesize a vast library of derivatives with tailored electronic, optical, and biological properties.

Advanced palladium- or copper-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations are expected to be primary tools. These reactions allow for the introduction of a wide array of substituents—including aryl, heteroaryl, alkynyl, and amino groups—at the 3-position of the thiophene ring. Such modifications can systematically tune the molecule's properties for specific applications, from organic semiconductors to medicinal drug candidates. nih.gov

Beyond the C-I bond, direct C-H functionalization at other positions on the thiophene ring (e.g., the 4- or 5-position) offers another layer of synthetic complexity. researchgate.net This dual approach, combining cross-coupling at the C-I bond with selective C-H activation elsewhere, would enable the creation of highly complex and precisely substituted thiophene structures.

Functionalization Strategy Target Position Potential Substituents Introduced Application Area
Suzuki Coupling C3 (via C-I bond)Aryl, HeteroarylOrganic Electronics, Medicinal Chemistry
Sonogashira Coupling C3 (via C-I bond)AlkynylConjugated Polymers, Materials Science
Buchwald-Hartwig Amination C3 (via C-I bond)Arylamines, AlkylaminesPharmaceuticals, Hole-Transport Materials
Direct C-H Arylation C4 or C5Aryl, HeteroarylFine-tuning of electronic properties

Computational Design of Derivatives with Enhanced Performance

Computational chemistry and molecular modeling are poised to play a crucial role in accelerating the discovery of novel derivatives of this compound with superior performance. By using theoretical methods, researchers can predict the properties of yet-to-be-synthesized molecules, thereby guiding and prioritizing synthetic efforts.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for this purpose. researchgate.netnih.gov These methods can be used to calculate key electronic and optical parameters, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, and absorption spectra. nih.gov For applications in organic electronics, these calculations can predict a derivative's potential as a semiconductor in organic field-effect transistors (OFETs) or as a donor/acceptor material in organic photovoltaics (OPVs). researchgate.net

Molecular docking and quantitative structure-activity relationship (QSAR) studies will be instrumental in the biomedical field. nih.gov By computationally screening libraries of virtual derivatives against specific biological targets (e.g., enzymes or receptors), researchers can identify candidates with high binding affinities and predict their potential therapeutic activity, streamlining the drug discovery process.

Computational Method Predicted Property Relevance to Application
Density Functional Theory (DFT) HOMO/LUMO energies, electron distribution. nih.govPredicts electronic behavior for organic electronics.
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra, excitation energies. researchgate.netDesigns molecules for light-emitting diodes (OLEDs) and solar cells.
Molecular Docking Binding affinity to biological targets. nih.govIdentifies potential drug candidates.
QSAR Correlation between chemical structure and biological activity.Guides the design of more potent therapeutic agents.

Expanding the Scope of Bioapplications and Biomedical Research

Thiophene-containing molecules are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs. nih.gov this compound is an ideal starting point for creating new generations of therapeutic agents. The related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, is already used as a key intermediate in the synthesis of the local anesthetic Articaine. ganeshremedies.com

Future research will focus on using the functionalization strategies outlined above to synthesize derivatives with a broad range of biological activities. By appending different functional groups, scientists can develop candidates for anticancer, anti-inflammatory, antimicrobial, and antiviral therapies. nih.gov The thiophene ring often acts as a bioisostere for a benzene (B151609) ring, offering similar steric properties but with different electronic characteristics that can enhance biological activity or improve metabolic stability.

Moreover, the iodine atom itself can be leveraged in biomedical imaging. The incorporation of a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) could transform derivatives into probes for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging, enabling their use as diagnostic tools or for tracking drug distribution in vivo.

Integration into Multidisciplinary and Translational Research Initiatives

The full potential of this compound will be realized through its integration into collaborative, multidisciplinary research programs that bridge fundamental chemistry with applied science and medicine.

In materials science, synthetic chemists can collaborate with physicists and engineers to design and fabricate next-generation organic electronic devices. sigmaaldrich.comresearchgate.net By creating a systematic library of derivatives and correlating their molecular structure with device performance, these teams can establish clear structure-property relationships to guide the development of more efficient OLEDs, OPVs, and OFETs. researchgate.net

In translational medicine, medicinal chemists can work alongside biologists and pharmacologists to move from computational design to preclinical testing. nih.gov The development of a versatile chemical platform based on this compound would allow for the rapid synthesis of analogues to optimize potency, selectivity, and pharmacokinetic properties, accelerating the pipeline from a laboratory discovery to a potential clinical candidate. Such initiatives are crucial for translating fundamental chemical knowledge into tangible benefits for technology and human health.

Q & A

Q. What are the optimized synthetic protocols for Methyl 3-iodothiophene-2-carboxylate, and how can reaction yields be maximized?

this compound is synthesized via electrophilic aromatic iodination of methyl thiophene-2-carboxylate precursors. Key steps include:

  • Iodination : Use iodine monochloride (ICl) with FeCl₃ as a Lewis catalyst in anhydrous dichloromethane at 0–5°C to minimize di-iodination byproducts .
  • Purification : Flash chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Monitor reaction time (<6 hours) to avoid over-iodination .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • NMR : ¹H NMR shows distinct thiophene ring protons (δ 7.2–7.5 ppm, J₃,₄ ≈ 3–5 Hz). Discrepancies in predicted vs. observed shifts are resolved using deuterated solvents (e.g., CDCl₃) and DFT-based chemical shift simulations (B3LYP/6-311+G(d,p)) .
  • IR : Ester C=O stretches (~1700 cm⁻¹) and weak C–I vibrations (~500 cm⁻¹) are identified. Baseline correction minimizes solvent interference .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ for C₆H₅IO₂S, m/z ≈ 283.90). Isotopic patterns (iodine’s M+2 peak) aid identification .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation.
  • Ventilation : Work in a fume hood to avoid inhalation of volatile iodinated byproducts.
  • Storage : Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Optimize geometries (B3LYP/def2-TZVP) to model transition states in Suzuki-Miyaura couplings. Analyze iodine’s leaving group ability via NBO charge distribution (C–I bond polarization ≈ 0.25 e⁻) .
  • Solvent Effects : Use the polarizable continuum model (PCM) to simulate THF/DMF environments, predicting rate constants (k) for Pd-catalyzed reactions .
  • Contradiction Analysis : Discrepancies between experimental/theoretical yields may arise from π-π stacking in the solid state; periodic DFT (VASP) accounts for crystal packing effects .

Q. What crystallographic strategies resolve disorder in this compound structures?

  • Data Collection : Use high-resolution synchrotron data (<1.0 Å) to reduce noise. SHELXL refines anisotropic displacement parameters (ADPs) with PART commands for split iodine/ester sites .
  • Validation Tools : Hirshfeld rigid-bond tests (RBT < 0.01 Ų) and OLEX2’s TWINROTMAT identify twinning or unresolved disorder .
  • Electron Density Maps : Residual peaks >1 e⁻/ų may indicate alternative space groups; PLATON ADDSYM tests symmetry equivalences .

Q. How does the iodine substituent influence regioselectivity in heterocyclic ring-forming reactions?

  • Directed C–H Functionalization : Iodine’s electronegativity directs electrophiles to the C5 position. For example, Sonogashira coupling with terminal alkynes forms fused thieno[3,2-b]thiophenes .
  • Nucleophilic Substitution : In DMF at 80°C, iodide displacement by amines follows second-order kinetics. Competing ester hydrolysis is suppressed using pH-buffered conditions (pH 7–8) .
  • Mechanistic Studies : Hammett plots (σ ≈ +0.18 for iodine) correlate substituent effects with reaction rates, while Eyring analysis (Δ‡H ≈ 45 kJ/mol) quantifies activation barriers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.